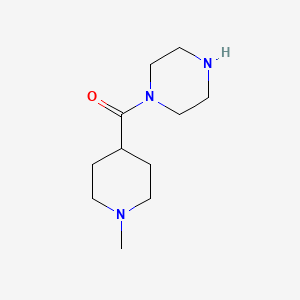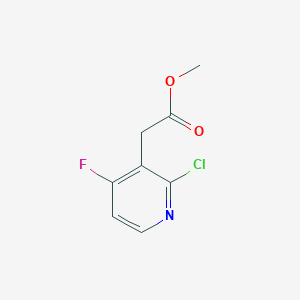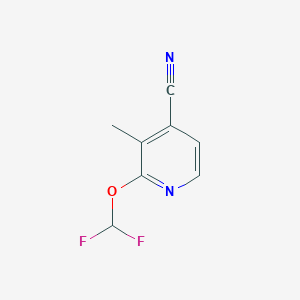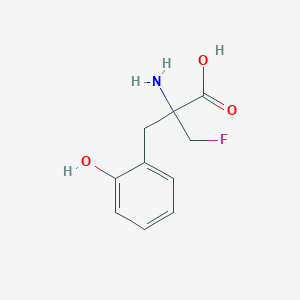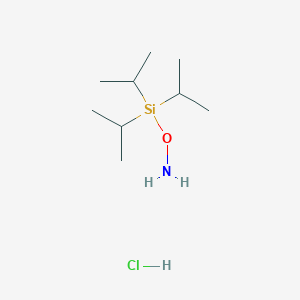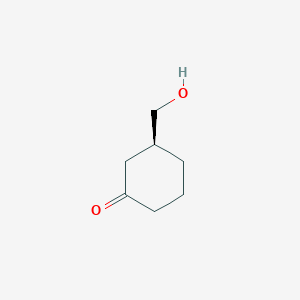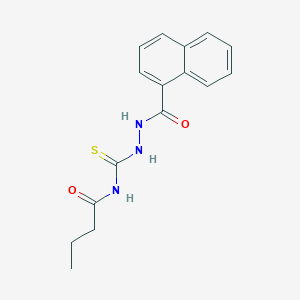
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide: is a complex organic compound with the molecular formula C18H15N3OS . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide typically involves the reaction of 2-naphthoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis to enhance yield and reaction rates. For instance, the use of 2-naphthoyl chloride in combination with various hydrazine derivatives under ultrasonic conditions has been shown to produce high yields of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various naphthoquinone derivatives, hydrazine derivatives, and substituted naphthoyl compounds .
Applications De Recherche Scientifique
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
- 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
- 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl benzoate
Comparison: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide is unique due to its specific hydrazinecarbonothioyl and butyramide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C16H17N3O2S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-[(naphthalene-1-carbonylamino)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-6-14(20)17-16(22)19-18-15(21)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,18,21)(H2,17,19,20,22) |
Clé InChI |
ABRYYYFHTGJXFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=S)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


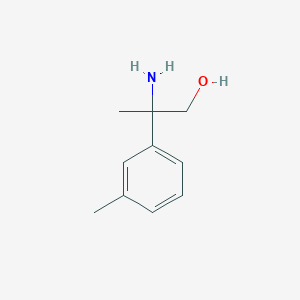
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
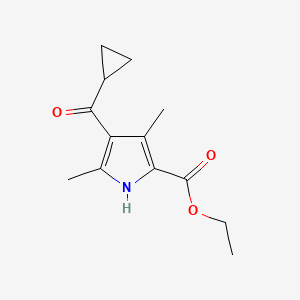
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
